

# The Function of the DPPY (DPP10) Gene: An Indepth Technical Guide

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#### **Abstract**

Dipeptidyl peptidase-like protein 10 (DPP10), encoded by the **DPPY** (DPP10) gene, is a fascinating and complex type II transmembrane protein. Initially identified through its association with asthma susceptibility, its primary characterized function lies within the central nervous system as a critical auxiliary subunit of voltage-gated potassium (Kv) channels.[1][2] Despite its homology to the dipeptidyl peptidase IV (DPP4) family of serine proteases, DPP10 is enzymatically inactive in mammals due to the substitution of a critical serine residue in its catalytic domain with glycine.[1][3][4] Instead, its significance stems from its profound ability to modulate the biophysical properties, trafficking, and surface expression of Kv4 channels, which are fundamental to neuronal excitability.[2][5][6] This guide provides a comprehensive overview of the molecular function of DPP10, its interaction with Kv channels, associated signaling pathways, and its emerging roles in disease, supported by quantitative data and detailed experimental methodologies.

## Core Function: Modulation of Kv4 Potassium Channels

The principal and most well-documented function of DPP10 is its role as an accessory subunit to Kv4 channels, which are responsible for generating the fast-transient, A-type potassium currents (ISA) in neurons.[2][5] These currents are vital for regulating neuronal firing frequency



and dendritic signal integration. DPP10's interaction with the pore-forming Kv4  $\alpha$ -subunits leads to a dramatic alteration of the channel's properties, making them more aligned with native neuronal ISA currents.[2][5]

### **Physical Association and Stoichiometry**

DPP10 physically associates with Kv4.2 channels, a fact confirmed through co-immunoprecipitation experiments where antibodies against one protein successfully pull down the other from cell extracts.[5] The interaction is mediated by the N-terminal and transmembrane domains of DPP10.[2] Studies on the stoichiometry of the Kv4.2-DPP10 complex have revealed that it is variable and dependent on the relative expression levels of each subunit, with a preferential formation of a 4:2 (Kv4.2:DPP10) complex.[7][8] This preferred stoichiometry is thought to be influenced by the bulky dimeric structure of the extracellular domain of DPP10.[7][8]

### **Modulation of Channel Gating and Kinetics**

DPP10 significantly remodels the kinetic and steady-state properties of Kv4.2 channels.[5] Co-expression of DPP10 with Kv4.2 in heterologous systems leads to an acceleration of both the inactivation and recovery from inactivation time courses.[5] Furthermore, DPP10 induces a hyperpolarizing shift in the voltage dependence of both activation and steady-state inactivation. [5] These modifications are critical for fine-tuning the electrical signaling properties of neurons.

#### **Enhancement of Channel Trafficking and Expression**

Another crucial function of DPP10 is its ability to promote the trafficking of Kv4.2 channels to the cell surface.[2][5] In the absence of DPP10, Kv4.2 proteins are often retained within the endoplasmic reticulum.[9] The presence of DPP10 facilitates their transit to the plasma membrane, leading to a significant increase in the magnitude of the A-type current, often by approximately five- to six-fold.[5]

# Data Presentation: Quantitative Effects of DPP10 on Kv4.2 Channel Properties

The following tables summarize the quantitative data from studies investigating the effects of DPP10 co-expression with Kv4.2 channels in Xenopus oocytes.



Parameter	Kv4.2 Alone	Kv4.2 + DPP10	Fold Change/Shift	Reference
Peak Current at +50 mV	Normalized to 1	~5.9	~5.9-fold increase	[5]
Time to Peak at +50 mV	~15 ms	~5 ms	~3-fold faster	[5]
Time Constant of Inactivation (τinact)	Slower	Faster	Accelerated inactivation	[5]
Time Constant of Recovery (trec) at -100 mV	~200 ms	~78 ms	~2.5-fold faster	[5]
V1/2 of Activation	~-10 mV	~-29 mV	~19 mV hyperpolarizing shift	[5]
V1/2 of Steady- State Inactivation	~-50 mV	~-57 mV	~7 mV hyperpolarizing shift	[5]

Table 1: Summary of quantitative effects of DPP10 on Kv4.2 channel properties.

#### **Molecular Structure and Functional Domains**

DPP10 is a type II single-pass transmembrane protein.[1][3] Its structure comprises a short N-terminal cytoplasmic domain, a transmembrane domain, and a large C-terminal extracellular domain. The extracellular domain is further divided into a  $\beta$ -propeller domain and an  $\alpha/\beta$ -hydrolase domain, characteristic of the S9B serine protease family.[10] However, the substitution of the catalytic serine with a glycine renders the protein enzymatically inactive.[1][3] The N-terminal cytoplasmic domain is crucial for the acceleration of inactivation, while the transmembrane domain is involved in the physical interaction with the Kv4 channel.[5][11]

#### **Role in Disease**



While the neuronal function of DPP10 is its most characterized role, the gene has also been implicated in several human diseases.

#### **Asthma and Airway Inflammation**

DPP10 was first identified as a susceptibility gene for asthma through positional cloning.[10] Studies in mouse models have shown that a point mutation in Dpp10 leads to increased airway resistance and higher levels of total serum IgE and eosinophils following allergen challenge. [10] In human airway epithelial cells, DPP10 expression is increased in asthmatic patients.[12] Furthermore, DPP10 appears to play a role in airway inflammation and remodeling, potentially through a pathway involving TGF-β1 and ERK phosphorylation.[13][14] Knockdown of DPP10 in human airway epithelial cells results in altered cytokine responses, suggesting that DPP10 can modify the inflammatory response in the lungs.[10]

#### **Neurodevelopmental and Neurodegenerative Disorders**

Given its significant role in regulating neuronal excitability, it is not surprising that mutations in DPP10 have been associated with autism spectrum disorders.[4] Additionally, there is emerging evidence suggesting that DPP10 may be involved in the pathology of neurodegenerative diseases such as Alzheimer's disease.[15]

#### **Experimental Protocols**

This section provides an overview of the key experimental methodologies used to elucidate the function of DPP10.

## Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is fundamental for studying the electrophysiological properties of ion channels.

- Oocyte Preparation:Xenopus laevis oocytes are harvested and defolliculated.
- cRNA Injection: cRNA encoding Kv4.2 and/or DPP10 is injected into the oocytes. Oocytes are then incubated for 2-5 days to allow for protein expression.



Recording: An oocyte is placed in a recording chamber and perfused with a specific bath solution. Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte. The membrane potential is clamped at a holding potential (e.g., -80 mV), and voltage steps are applied to elicit ionic currents, which are then recorded and analyzed.[16][17][18]

#### Co-immunoprecipitation

This method is used to demonstrate the physical interaction between DPP10 and Kv4 channels.

- Cell Lysis: Cells co-expressing tagged versions of DPP10 (e.g., HA-tagged) and Kv4.2 are lysed to release cellular proteins.
- Antibody Incubation: The cell lysate is incubated with an antibody specific to one of the proteins of interest (e.g., anti-HA antibody).
- Immunocomplex Precipitation: Protein A/G-agarose beads are added to the lysate to bind to the antibody-protein complex, leading to its precipitation.
- Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the immunocomplex is then eluted from the beads.
- Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by
   Western blotting using antibodies against both proteins to confirm their co-precipitation.[5]

#### In Situ Hybridization

This technique is employed to visualize the localization of DPP10 mRNA in tissues.

- Tissue Preparation: Brain tissue is fixed, cryoprotected, and sectioned.[9]
- Probe Synthesis: A labeled antisense RNA probe complementary to the DPP10 mRNA is synthesized. The label can be radioactive or non-radioactive (e.g., digoxigenin).[9]
- Hybridization: The tissue sections are incubated with the labeled probe, which binds specifically to the DPP10 mRNA.[9]



- Washing: Stringent washes are performed to remove any non-specifically bound probe.
- Detection: The location of the bound probe is visualized using either autoradiography (for radioactive probes) or immunohistochemistry with an antibody against the non-radioactive label.[9]

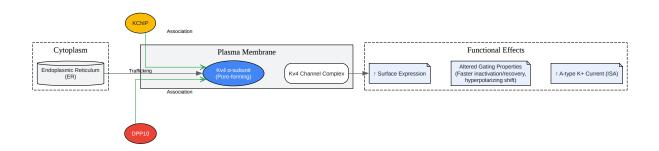
## Quantitative Real-Time PCR (qRT-PCR) for Splice Variants

This method is used to quantify the expression levels of different DPP10 splice variants.

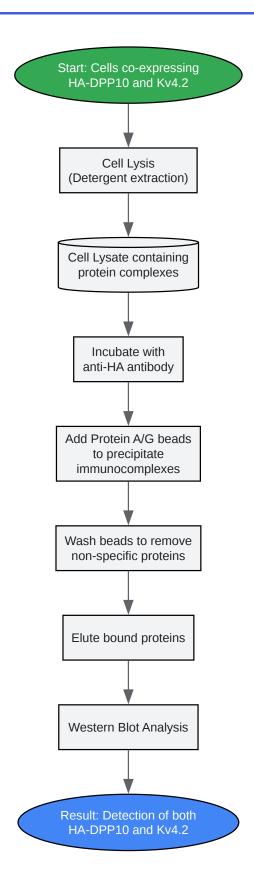
- RNA Extraction and cDNA Synthesis: Total RNA is extracted from the tissue or cells of interest and reverse-transcribed into cDNA.
- Primer Design: Primers specific to each splice variant are designed, often with one primer spanning the unique exon-exon junction of the variant.
- Real-Time PCR: The cDNA is subjected to PCR with the variant-specific primers in the
  presence of a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA. The
  fluorescence intensity is measured in real-time to quantify the amount of amplified product.
  [19][20][21]
- Data Analysis: The expression level of each splice variant is determined relative to a reference gene.

# Mandatory Visualizations Signaling Pathways and Molecular Interactions

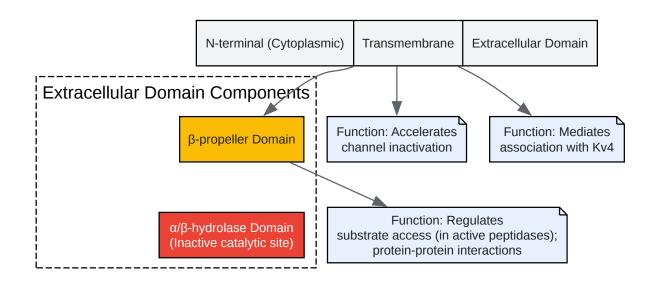












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